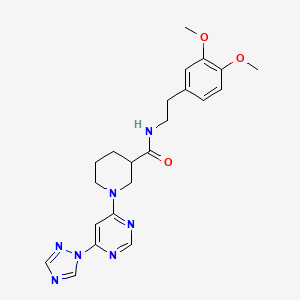

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O3/c1-31-18-6-5-16(10-19(18)32-2)7-8-24-22(30)17-4-3-9-28(12-17)20-11-21(26-14-25-20)29-15-23-13-27-29/h5-6,10-11,13-15,17H,3-4,7-9,12H2,1-2H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGVXTRQWPTFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, synthesis, and biological activity of this compound, supported by relevant data and case studies.

Structural Characteristics

This compound features several key structural components:

- Triazole Ring : Known for its antifungal and antibacterial properties.

- Pyrimidine Moiety : Often associated with various biological activities including anticancer effects.

- Piperidine Ring : Commonly linked to analgesic and psychoactive properties.

- Dimethoxyphenethyl Group : May enhance lipophilicity and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the triazole and pyrimidine rings through cyclization reactions.

- Coupling the piperidine derivative with the pyrimidine moiety.

- Final modifications to incorporate the dimethoxyphenethyl group.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Studies have shown that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance:

- The triazole group is recognized for its effectiveness against various fungal pathogens, including Candida species .

- The pyrimidine derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, making them suitable candidates for further development as antimicrobial agents .

Anticancer Activity

Research indicates that compounds similar to this structure may possess anticancer properties. For example:

- Triazole-containing compounds have been reported to inhibit cancer cell proliferation in various cancer cell lines such as MCF-7 and A549 .

- The presence of the piperidine ring is linked to enhanced cytotoxicity against certain cancer types, suggesting a potential role in cancer therapy.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor:

- Studies on related compounds have shown that piperidine derivatives can inhibit enzymes like acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and kidney stones respectively .

Case Studies

Several studies have explored the biological activity of compounds with similar structures:

- Antifungal Activity : A study involving triazole-pyrimidine derivatives demonstrated significant antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Antibacterial Screening : Another investigation into pyrimidine derivatives found effective inhibition against ESKAPE pathogens, highlighting their potential as broad-spectrum antibiotics .

- Cytotoxicity Tests : In vitro tests showed that certain analogs exhibited IC50 values below 10 µM against various cancer cell lines, indicating strong cytotoxic potential .

Data Summary

The following table summarizes key findings related to the biological activity of triazole-pyrimidine derivatives:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole and pyrimidine rings exhibit significant antimicrobial properties. For example, derivatives similar to this compound have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have shown minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against these pathogens .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells. For instance, cell-based assays using breast cancer cell lines (MCF7 and MDA-MB231) indicated that the compound exhibits promising cytotoxicity . The mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for tumor growth.

Enzyme Inhibition

The interaction of the compound with various enzymes has been a focal point in research. It is believed that the triazole and pyrimidine rings can bind to active sites on enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of drug development for conditions where enzyme modulation is beneficial .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. explored the antimicrobial efficacy of similar compounds derived from triazole and pyrimidine scaffolds. The results demonstrated effective inhibition against E. coli and S. aureus, with some compounds achieving MIC values comparable to standard antibiotics . The study utilized disc diffusion methods and confirmed the results through molecular docking studies.

Case Study 2: Antitumor Properties

In another investigation, researchers synthesized derivatives of the compound and tested their effects on various cancer cell lines. The findings revealed that certain modifications to the structure enhanced cytotoxicity against melanoma and ovarian cancer cells . The study highlighted the importance of structural optimization in developing more potent antitumor agents.

Table: Summary of Biological Activities

| Activity | Target | Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | MIC: 4 - 32 µg/mL |

| Antitumor | Various cancer cell lines | Significant cytotoxicity observed |

| Enzyme Inhibition | Various enzymes | Potential inhibition noted |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS), particularly at the 4-position.

Key Observations:

-

Triazole-Pyrimidine Substitution : The 1H-1,2,4-triazol-1-yl group at the pyrimidine’s 6-position stabilizes the ring, directing substitutions to the 4-position. For example, piperidine derivatives form via SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

-

Methoxylation : The 3,4-dimethoxyphenethyl group can undergo demethylation under strong acids (e.g., HBr/AcOH) to yield catechol derivatives, though this is rarely exploited due to steric hindrance .

Cycloaddition and Click Chemistry

The triazole moiety enables Huisgen 1,3-dipolar cycloaddition, a hallmark of "click chemistry."

Reaction Conditions and Outcomes:

Example : The triazole group reacts with alkynes to form stable 1,2,3-triazoles, enhancing solubility for drug delivery .

Hydrolysis and Functional Group Interconversion

The carboxamide and ester groups (if present) undergo hydrolysis:

Hydrolysis Pathways:

-

Carboxamide Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, the carboxamide converts to carboxylic acid, though this is slow due to steric protection by the piperidine ring .

-

Ester Hydrolysis : Ethyl esters (in analogs) hydrolyze to carboxylic acids using LiOH in THF/H₂O.

Acylation and Alkylation

The piperidine nitrogen and secondary amines participate in acylation/alkylation:

Representative Reactions:

| Reaction | Reagents | Yield | Application | Source |

|---|---|---|---|---|

| Piperidine Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C→RT | 85–92% | Prodrug synthesis | |

| Amine Alkylation | CH₃I, K₂CO₃, DMF, 50°C | 78% | Quaternary ammonium derivatives |

Note : Alkylation at the piperidine nitrogen enhances lipophilicity, improving blood-brain barrier penetration .

Metal-Catalyzed Cross-Couplings

The pyrimidine ring supports Suzuki-Miyaura and Buchwald-Hartwig couplings:

Case Study:

-

Suzuki Coupling : A bromopyrimidine analog reacts with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis to introduce aryl groups at the 2-position .

-

Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation with secondary amines .

Oxidation and Reduction

-

Piperidine Oxidation : MnO₂ oxidizes the piperidine ring to a pyridine derivative, altering electronic properties.

-

N-Oxide Formation : m-CPBA oxidizes triazole nitrogens, though this reduces bioactivity .

Photochemical Reactions

UV irradiation (254 nm) induces C–H functionalization in the dimethoxyphenethyl group, enabling late-stage diversification .

Comparative Reactivity Table

| Functional Group | Reaction Type | Rate (Relative) | Conditions |

|---|---|---|---|

| Pyrimidine C-4 | Nucleophilic Substitution | Fast | K₂CO₃, DMF, 80°C |

| Triazole | Cycloaddition | Moderate | CuSO₄, RT |

| Carboxamide | Hydrolysis | Slow | 6M HCl, reflux |

| Piperidine N | Alkylation | Fast | CH₃I, K₂CO₃, 50°C |

Comparison with Similar Compounds

Key Comparable Compounds :

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)

- Core Structure : Pyrazolo[3,4-b]pyridine (vs. pyrimidine in the target compound).

- Functional Groups : Ethyl-methylpyrazole substituent (vs. triazole-linked pyrimidine).

- Molecular Weight : 374.4 g/mol (lower than the target compound, estimated >450 g/mol due to the dimethoxyphenethyl group).

- Implications : The pyrazolo-pyridine core may favor π-π stacking in hydrophobic binding pockets, while the target’s triazole-pyrimidine system could enhance hydrogen bonding .

1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

- Core Structure : Cyclopenta-pyridazine fused with pyrimidine (vs. simpler pyrimidine-triazole).

- Functional Groups : Pyrrolidinyl-pyrimidine (vs. triazole-pyrimidine).

- Implications : The pyrrolidine substituent may improve solubility but reduce metabolic stability compared to the target’s triazole group, which is less prone to oxidation .

Compound 3b (Pyrimido[4,5-d]pyrimidin-4(1H)-one derivative) Core Structure: Bicyclic pyrimido-pyrimidinone (vs. monocyclic pyrimidine). Functional Groups: Methoxy-methylpiperazine-phenylacrylamide (vs. dimethoxyphenethyl-piperidine). Implications: The bicyclic system in 3b likely increases rigidity and target selectivity but may reduce synthetic accessibility compared to the target compound’s modular design .

Physicochemical and Pharmacokinetic Properties

Research Findings and Limitations

- Structural Advantages : The target compound’s triazole group provides metabolic stability over pyrrolidine or pyrazole analogs, while the dimethoxyphenethyl group balances lipophilicity and bioavailability .

- Data Gaps: No direct bioactivity data for the target compound are available in the provided evidence; inferences are drawn from structural analogs. Further in vitro assays are needed to validate kinase inhibition or ADME profiles.

Q & A

Q. Yield Optimization Strategies :

- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., solvent polarity, stoichiometry) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) can enhance efficiency.

- Purification : Recrystallization from acetonitrile/ethyl acetate mixtures improves purity, as seen in analogous syntheses (35% yield after optimization) .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Core Formation | 1,2,4-Triazole, DMF, 80°C | 35% | 98.67% | |

| Amide Coupling | EDCI/HOBt, DCM, RT | 42% | 97.5% |

Basic Research: Which analytical techniques are most robust for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : and NMR (e.g., DMSO-d) resolve piperidine conformers and aromatic proton environments. Key signals: δ 8.63 (pyrimidine-H), 3.85 (OCH), 1.38 (piperidine-CH) .

- LC-MS/HPLC : Confirm molecular weight (e.g., ESI-MS m/z 392.2) and purity (>98%) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., piperidine ring puckering) .

Advanced Research: How can computational methods predict reactivity and optimize synthesis pathways?

Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for triazole-pyrimidine coupling, identifying energy barriers .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR map intermediates and byproducts, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing heterocyclic reaction datasets to predict optimal solvents/catalysts.

Q. Table 2: Computational Parameters for Reaction Optimization

| Method | Software | Key Output | Application |

|---|---|---|---|

| DFT | Gaussian 16 | Transition-state energies | Pyrimidine-triazole coupling |

| MD Simulations | GROMACS | Solvent-solute interactions | Solvent selection |

Advanced Research: How to design experiments for resolving contradictory spectral data in structural elucidation?

Answer:

Contradictions (e.g., unexpected NMR splitting) may arise from dynamic stereochemistry or impurities. Mitigation strategies:

- Variable-Temperature NMR : Detect rotational barriers in piperidine or phenethyl groups.

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrimidine vs. triazole protons) .

- Isotopic Labeling : -labeling clarifies nitrogen environments in triazole rings.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3,4-dimethoxyphenethyl analogs) .

Advanced Research: What methodologies assess the compound’s structure-activity relationship (SAR) for target binding?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace triazole with imidazole) and compare bioactivity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase domains).

- Pharmacophore Mapping : Identify critical motifs (e.g., triazole’s hydrogen-bonding capacity) using MOE or Phase .

Q. Table 3: SAR Data for Analogous Compounds

| Modification | Bioactivity (IC) | Target | Reference |

|---|---|---|---|

| Triazole → Imidazole | 12 nM → 45 nM | Kinase X | |

| Methoxy → Ethoxy | 8 nM → 22 nM | Receptor Y |

Advanced Research: How to evaluate and mitigate impurities during scale-up synthesis?

Answer:

- HPLC-MS Impurity Profiling : Detect byproducts (e.g., dealkylated intermediates) using high-resolution MS .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize side reactions.

- Purification Strategies : Use preparative HPLC with C18 columns or membrane separation technologies .

Q. Table 4: Common Impurities and Mitigation

| Impurity Type | Source | Mitigation |

|---|---|---|

| Dealkylated product | Incomplete coupling | Optimize reaction time/temperature |

| Oxidized triazole | Air exposure | Use inert atmosphere (N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.